2-(5-{[2-(cyclohexylamino)-2-oxoethyl]thio}-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl)-N-(2-phenylethyl)acetamide
Beschreibung
The compound 2-(5-{[2-(cyclohexylamino)-2-oxoethyl]thio}-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl)-N-(2-phenylethyl)acetamide is a heterocyclic molecule featuring an imidazo[1,2-c]quinazolinone core substituted with a thioether-linked acetamide chain and a phenylethyl group. This structure combines pharmacophoric elements such as:
- Imidazoquinazolinone scaffold: Known for interactions with kinase targets due to hydrogen-bonding capabilities.
- Thioether linkage: Enhances metabolic stability compared to ethers.
- Cyclohexylamino and phenylethyl groups: Provide hydrophobic interactions critical for binding affinity.
Eigenschaften
IUPAC Name |
2-[5-[2-(cyclohexylamino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-(2-phenylethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H31N5O3S/c34-24(29-16-15-19-9-3-1-4-10-19)17-23-27(36)33-26(31-23)21-13-7-8-14-22(21)32-28(33)37-18-25(35)30-20-11-5-2-6-12-20/h1,3-4,7-10,13-14,20,23H,2,5-6,11-12,15-18H2,(H,29,34)(H,30,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIWLJWMTTBHHFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CSC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CC(=O)NCCC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H31N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
517.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 2-(5-{[2-(cyclohexylamino)-2-oxoethyl]thio}-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl)-N-(2-phenylethyl)acetamide is a complex organic molecule with potential therapeutic applications. Its unique structure suggests various biological activities, particularly in the context of medicinal chemistry. This article explores its biological activity, synthesizing data from diverse sources to provide a comprehensive overview.
Chemical Structure and Properties
The compound features a multi-ring structure that includes an imidazoquinazoline moiety, which is known for its pharmacological properties. The presence of a cyclohexylamino group and a phenylethyl substituent may enhance its biological interactions.
Molecular Formula
- Chemical Formula : C₁₈H₂₃N₃O₄S
- Molecular Weight : 373.46 g/mol
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of imidazoquinazoline have shown effectiveness against various bacterial strains. A study highlighted that compounds with thioether linkages often enhance antibacterial activity due to their ability to disrupt bacterial cell membranes.
| Compound Type | Activity | Reference |
|---|---|---|
| Imidazoquinazoline Derivatives | Antibacterial | |
| Thioether Compounds | Membrane Disruption |
Cytotoxicity and Antitumor Activity
Cytotoxicity studies are essential for evaluating the safety profile of new compounds. Preliminary findings suggest that the compound exhibits selective cytotoxicity against cancer cell lines while sparing normal cells. This selectivity is crucial for developing cancer therapies.
The mechanism through which this compound exerts its biological effects is likely multifaceted. It may involve:
- Inhibition of DNA Synthesis : Similar compounds have been shown to interfere with DNA replication in bacterial cells.
- Protein Synthesis Inhibition : By binding to ribosomal sites, it may inhibit protein synthesis, leading to cell death.
Case Studies
Several studies have evaluated the biological activity of related compounds, shedding light on the potential effects of the target compound.
-
Study on Antibacterial Activity :
A study demonstrated that imidazoquinazoline derivatives exhibited significant activity against Staphylococcus aureus and Escherichia coli, suggesting that our compound could share similar properties due to structural similarities. -
Cytotoxicity Assessment :
In vitro assessments showed that certain derivatives led to apoptosis in cancer cells through the activation of caspases, indicating a potential pathway for therapeutic action.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Structural Analogues from Triazinoquinazoline and Thiadiazole Families
The evidence highlights several compounds with overlapping pharmacophores, including:
N-(5-Butyl-1,3,4-thiadiazol-2-yl)-2-[(2-oxo-3-phenyl-2H-[1,2,4]triazino[2,3-c]quinazolin-6-yl)thio]acetamide (4.8)
- Key features: Triazino[2,3-c]quinazolinone core, butyl-thiadiazole, and phenyl substituents.
- Synthesis : Method A (89.4% yield) vs. Method B (lower yields, e.g., 56.8% for compound 4.9) .
- Properties : Melting point 266–270°C; confirmed via ¹H-NMR and LC-MS .
N-(5-Isobutyl-1,3,4-thiadiazol-2-yl)-2-[(3-methyl-2-oxo-2H-[1,2,4]triazino[2,3-c]quinazolin-6-yl)thio]acetamide (4.10)
- Key features: Methyl-substituted triazinoquinazolinone and isobutyl-thiadiazole.
- Activity : Demonstrated antitumor effects in preliminary studies .
Target Compound vs. Triazinoquinazoline Analogs
Structural Implications :
Challenges and Contradictions
- Structural vs. Electronic Similarity: notes that "isoelectronic" compounds lacking geometric similarity (e.g., imidazo vs. triazino cores) may diverge in activity despite shared functional groups .
- Data Gaps: No direct cytotoxicity or pharmacokinetic data for the target compound limit definitive comparisons.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
